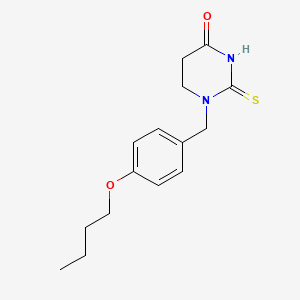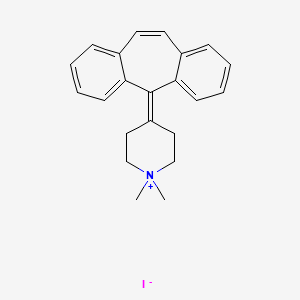
Cyproheptadinium methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyproheptadinium methiodide is a chemical compound with the molecular formula C22H24IN. It is a derivative of cyproheptadine, a first-generation antihistamine known for its antiserotonergic and anticholinergic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyproheptadinium methiodide typically involves the methylation of cyproheptadine. The reaction is carried out by treating cyproheptadine with methyl iodide under controlled conditions. The reaction proceeds as follows:
Starting Material: Cyproheptadine
Reagent: Methyl iodide (CH3I)
Conditions: The reaction is usually conducted in an organic solvent such as acetone or ethanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of cyproheptadine and methyl iodide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyproheptadinium methiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to cyproheptadine.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Cyproheptadine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyproheptadinium methiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
Cyproheptadinium methiodide exerts its effects by competing with free histamine and serotonin for binding at their respective receptors. This antagonism at serotonin receptors, particularly the 5-HT2 receptors, is believed to be responsible for its ability to stimulate appetite and mitigate allergic reactions . The compound’s anticholinergic properties also contribute to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyproheptadine: The parent compound, known for its antihistamine and antiserotonergic properties.
Ketotifen: Another first-generation antihistamine with similar uses but different chemical structure.
Loratadine: A second-generation antihistamine with fewer side effects compared to cyproheptadine.
Uniqueness
Cyproheptadinium methiodide is unique due to its specific methylation, which alters its pharmacokinetic and pharmacodynamic properties. This modification can enhance its binding affinity to certain receptors and potentially reduce side effects compared to its parent compound, cyproheptadine.
Eigenschaften
CAS-Nummer |
74927-10-9 |
|---|---|
Molekularformel |
C22H24IN |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
1,1-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium;iodide |
InChI |
InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FOSCPVSRXZJBLR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


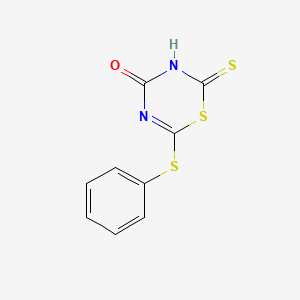
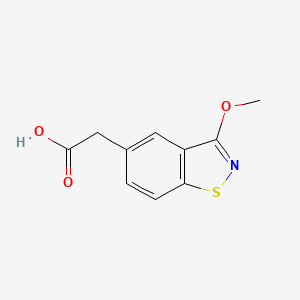
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

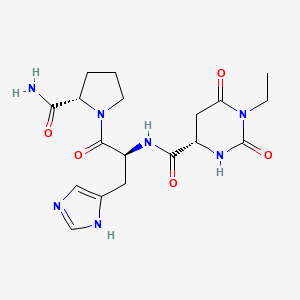

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
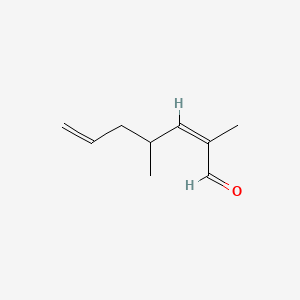
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
